molecular formula C8H4MgO5 B010169 Monoperoxyphthalic Acid Magnesium Salt CAS No. 109536-69-8

Monoperoxyphthalic Acid Magnesium Salt

Cat. No.: B010169
CAS No.: 109536-69-8
M. Wt: 204.42 g/mol
InChI Key: USSBDBZGEDUBHE-UHFFFAOYSA-L
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Preparation Methods

Monoperoxyphthalic Acid Magnesium Salt can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at temperatures between 20-25°C. The product is then crystallized to obtain the hexahydrate form . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .

Chemical Reactions Analysis

Monoperoxyphthalic Acid Magnesium Salt undergoes several types of chemical reactions, primarily oxidation reactions. Some common reactions include:

    Baeyer-Villiger Oxidation: Converts ketones to esters.

    Prilezhaev Reaction: Epoxidation of alkenes.

    Oxidation of Sulfides: Produces sulfoxides and sulfones.

    Oxidation of Amines: Forms amine oxides.

    Oxidative Cleavage of Hydrazones: Produces carbonyl compounds.

Common reagents used in these reactions include hydrogen peroxide and various solvents like water, low-molecular-weight alcohols, and dimethylformamide. The major products formed depend on the specific reaction but generally include esters, epoxides, sulfoxides, sulfones, and amine oxides .

Scientific Research Applications

Monoperoxyphthalic Acid Magnesium Salt has a wide range of scientific research applications:

    Chemistry: Used as an oxidant in organic synthesis for various oxidation reactions.

    Biology: Investigated for its potential as an antibacterial agent in mouthwashes and toothpaste.

    Medicine: Utilized in the synthesis of ring-B oxygenated steroids, which have anticancer properties.

    Industry: Employed as a surface disinfectant due to its broad-spectrum biocidal effect, including the inactivation of endospores. .

Mechanism of Action

The mechanism of action of Monoperoxyphthalic Acid Magnesium Salt involves the transfer of an oxygen atom from the peroxy group to the substrate. This transfer results in the oxidation of the substrate, forming the desired product. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in the Baeyer-Villiger oxidation, the peroxy group attacks the carbonyl carbon of the ketone, leading to the formation of an ester .

Comparison with Similar Compounds

Monoperoxyphthalic Acid Magnesium Salt is often compared to other peroxy acids like meta-chloroperoxybenzoic acid. While both are effective oxidants, this compound has several advantages:

Similar compounds include:

  • Meta-chloroperoxybenzoic acid
  • Peracetic acid
  • Magnesium bis(monoperoxyphthalate) hexahydrate
  • Hydrogen peroxide

This compound stands out due to its unique combination of stability, cost-effectiveness, and solubility, making it a preferred choice in many applications.

Properties

IUPAC Name

magnesium;2-oxidooxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSBDBZGEDUBHE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4MgO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436002
Record name Magnesium monoperoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109536-69-8
Record name Magnesium monoperoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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